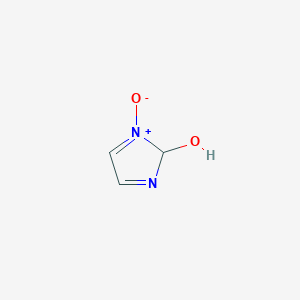![molecular formula C16H13ClS B14179283 2-[(2-Chlorophenyl)sulfanyl]-1-methyl-1H-indene CAS No. 928842-89-1](/img/structure/B14179283.png)
2-[(2-Chlorophenyl)sulfanyl]-1-methyl-1H-indene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-Chlorophenyl)sulfanyl]-1-methyl-1H-indene is an organic compound with the molecular formula C16H13ClS It is characterized by the presence of a chlorophenyl group attached to a sulfanyl group, which is further connected to a methylated indene structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chlorophenyl)sulfanyl]-1-methyl-1H-indene typically involves the reaction of 2-chlorobenzenethiol with 1-methylindene under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
化学反应分析
Types of Reactions
2-[(2-Chlorophenyl)sulfanyl]-1-methyl-1H-indene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-[(2-Chlorophenyl)sulfanyl]-1-methyl-1H-indene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 2-[(2-Chlorophenyl)sulfanyl]-1-methyl-1H-indene involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the chlorophenyl group may interact with hydrophobic pockets in enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
相似化合物的比较
Similar Compounds
- 2-[(2-Bromophenyl)sulfanyl]-1-methyl-1H-indene
- 2-[(2-Fluorophenyl)sulfanyl]-1-methyl-1H-indene
- 2-[(2-Iodophenyl)sulfanyl]-1-methyl-1H-indene
Uniqueness
2-[(2-Chlorophenyl)sulfanyl]-1-methyl-1H-indene is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. Compared to its brominated, fluorinated, or iodinated analogs, the chlorinated compound may exhibit different reactivity and potency in various applications.
属性
CAS 编号 |
928842-89-1 |
|---|---|
分子式 |
C16H13ClS |
分子量 |
272.8 g/mol |
IUPAC 名称 |
2-(2-chlorophenyl)sulfanyl-1-methyl-1H-indene |
InChI |
InChI=1S/C16H13ClS/c1-11-13-7-3-2-6-12(13)10-16(11)18-15-9-5-4-8-14(15)17/h2-11H,1H3 |
InChI 键 |
XHCJQGFOHJUNSV-UHFFFAOYSA-N |
规范 SMILES |
CC1C2=CC=CC=C2C=C1SC3=CC=CC=C3Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


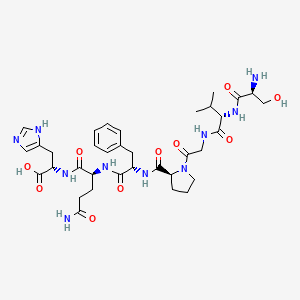
![4-{5-Methyl-2-[methyl(propan-2-yl)amino]-1,3-thiazol-4-yl}benzoic acid](/img/structure/B14179218.png)
![2-[4-(Benzyloxy)phenyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B14179224.png)
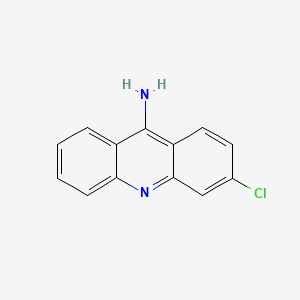
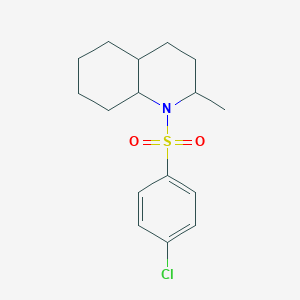
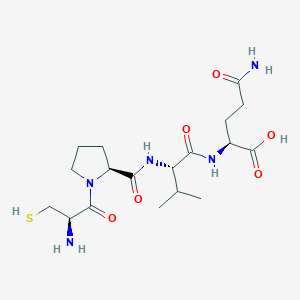
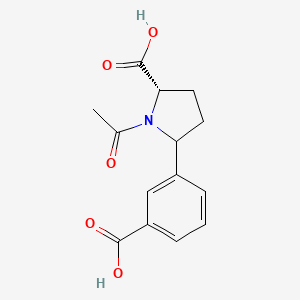
![2,2,2-Trichloro-N-[2-(fluoromethyl)-5-oxo-1,2lambda~4~-oxathiolan-2-yl]acetamide](/img/structure/B14179244.png)

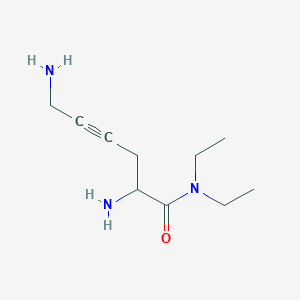
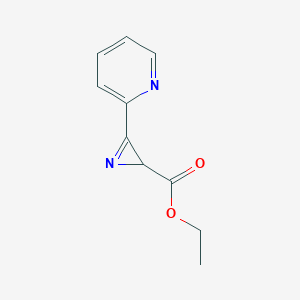
![Benzyl-[6-(benzyl-dimethyl-ammonio)hexyl]-dimethyl-azanium](/img/structure/B14179272.png)

